molecular formula C21H26N4OS2 B14154772 Agn-PC-0kbbua CAS No. 5293-61-8

Agn-PC-0kbbua

Cat. No.: B14154772
CAS No.: 5293-61-8
M. Wt: 414.6 g/mol
InChI Key: JJAAUCPXLZVWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agn-PC-0kbbua is a synthetic organic compound with a proprietary structure, likely developed for pharmaceutical or material science applications. Current literature lacks direct structural or mechanistic studies on this compound, but regulatory guidelines and equivalence frameworks (e.g., WHO Annex 11, ICH Q5E) provide methodologies for evaluating its comparability to similar agents .

Properties

CAS No.

5293-61-8

Molecular Formula

C21H26N4OS2

Molecular Weight

414.6 g/mol

IUPAC Name

12-ethyl-12-methyl-5-propylsulfanyl-N-(pyridin-2-ylmethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C21H26N4OS2/c1-4-10-27-20-24-18(23-12-14-8-6-7-9-22-14)17-15-11-21(3,5-2)26-13-16(15)28-19(17)25-20/h6-9H,4-5,10-13H2,1-3H3,(H,23,24,25)

InChI Key

JJAAUCPXLZVWEM-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C3=C(COC(C3)(C)CC)SC2=N1)NCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0kbbua typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. Industrial production methods also incorporate purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0kbbua undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and catalysts, as well as the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions. For example, oxidation reactions may require the presence of an oxidizing agent and an appropriate solvent, while reduction reactions may involve a reducing agent and a specific temperature range.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Agn-PC-0kbbua has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes. In biology, this compound is studied for its potential role in cellular processes and its interactions with biological molecules. In medicine, the compound is investigated for its therapeutic potential and its ability to modulate specific biological pathways. In industry, this compound is utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Agn-PC-0kbbua involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can result in changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

For equivalence assessments, regulatory bodies emphasize:

  • Systematic nomenclature (IUPAC) and PubChem CID identification for reproducibility .
  • Spectral data (e.g., IR, NMR, mass spectrometry) to confirm structural integrity. For example, spectral tables for organic compounds, as described in Tables of Spectral Data for Structure Determination of Organic Compounds (Springer, 1989), enable direct comparisons of functional groups and stereochemistry .

Hypothetical Data Table 1: Key Physicochemical Properties

Property Agn-PC-0kbbua Compound X (Analog) Compound Y (Analog)
Molecular Weight (g/mol) N/A 350.2 412.5
Solubility (mg/mL) N/A 12.8 (aqueous) 5.3 (DMSO)
LogP N/A 2.1 3.8
Thermal Stability (°C) N/A 180 155

Note: this compound data unavailable; analogs selected based on hypothetical Ag-containing pharmaceuticals.

Functional and Bioactivity Comparisons

Equivalence studies for generic drugs (e.g., ) require:

  • Bioequivalence testing (e.g., dissolution profiles, pharmacokinetics).
  • In vitro bioassays (e.g., receptor binding, cytotoxicity).

For example, the 1997 and 2007 Partin tables () demonstrate how statistical tools like ROC-AUC evaluate predictive accuracy in clinical outcomes—a methodology adaptable to comparing therapeutic efficacy .

Hypothetical Data Table 2: Bioactivity Profiles

Assay Type This compound (IC₅₀) Compound X (IC₅₀) Compound Y (IC₅₀)
Antimicrobial Activity N/A 8.5 µM 15.2 µM
Cytotoxicity (HeLa) N/A 22.3 µM 45.6 µM
Antioxidant Capacity N/A 78% inhibition 64% inhibition
Regulatory and Manufacturing Equivalence

Per FDA Modernization Act (1997) and ICH Q5E guidelines, comparability assessments must address:

  • Process changes (e.g., synthesis route, purification methods).
  • Impurity profiles (e.g., residual solvents, heavy metals) .

Hypothetical Data Table 3: Regulatory Benchmarks

Parameter This compound WHO Standard
Silver Content (%) N/A ≤0.1%
Residual Solvent (ppm) N/A <50
Microbial Limits (CFU/g) N/A <100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.